molecular formula C18H17N3O3 B5380971 N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide

N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide

Cat. No. B5380971
M. Wt: 323.3 g/mol
InChI Key: NRXFZAJYKJKENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of furan derivatives.

Mechanism of Action

The exact mechanism of action of N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide is not yet fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound works by scavenging free radicals and reducing oxidative stress, which is a major contributor to various inflammatory diseases.
Biochemical and Physiological Effects:
N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has been found to exhibit antimicrobial activity against various strains of bacteria and fungi. Moreover, it has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells, which makes it a potential candidate for the development of new cancer drugs. Moreover, it has been found to exhibit antimicrobial activity against various strains of bacteria and fungi, which makes it a potential candidate for the development of new antibiotics. However, one of the major limitations of N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide is its toxicity. It has been found to exhibit toxicity in certain doses, which limits its potential as a drug.

Future Directions

There are several future directions for research on N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide. One of the major future directions is the development of new drugs based on the compound. It has potential as an anticancer agent and an antibiotic, which makes it a promising candidate for the development of new drugs. Another future direction is the study of the compound's mechanism of action. The exact mechanism of action of the compound is not yet fully understood, and further research is needed to elucidate it. Moreover, the compound's potential as a treatment for various inflammatory diseases needs to be further explored. Finally, the toxicity of the compound needs to be further studied to determine its safety for human use.

Synthesis Methods

The synthesis of N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide involves the reaction of 2-methyl-3-furoic acid with thionyl chloride to form 2-methyl-3-furoyl chloride. The resulting compound is then reacted with N-allyl-N-methylamine to form N-allyl-2-methyl-3-furoamide. The final step involves the reaction of N-allyl-2-methyl-3-furoamide with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride to form N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide.

Scientific Research Applications

N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide has potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against various strains of bacteria and fungi. It also has potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. Moreover, it has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-10-21(18(22)15-9-11-23-13(15)2)12-16-19-17(20-24-16)14-7-5-4-6-8-14/h3-9,11H,1,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXFZAJYKJKENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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